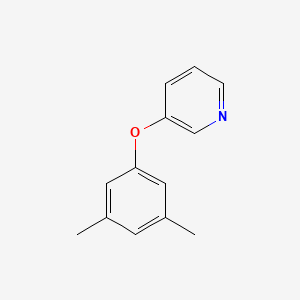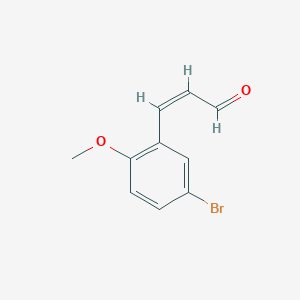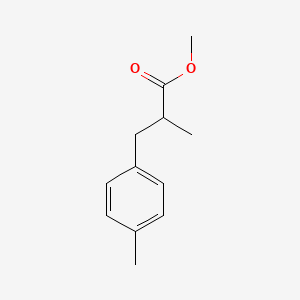
Nitric acid--1,3-dioxan-5-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid–1,3-dioxan-5-ol (1/1) is a chemical compound that combines nitric acid with 1,3-dioxan-5-ol in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxan-5-ol typically involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . For the preparation of nitric acid–1,3-dioxan-5-ol (1/1), nitric acid is introduced to the reaction mixture under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of nitric acid–1,3-dioxan-5-ol (1/1) would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
Nitric acid–1,3-dioxan-5-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The presence of nitric acid allows for oxidation reactions, potentially converting the 1,3-dioxan-5-ol moiety into more oxidized forms.
Substitution: The compound can participate in substitution reactions where functional groups on the 1,3-dioxan-5-ol are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with nitric acid–1,3-dioxan-5-ol (1/1) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from reactions involving nitric acid–1,3-dioxan-5-ol (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield more oxidized derivatives of 1,3-dioxan-5-ol, while substitution reactions can produce a variety of substituted dioxan-5-ol compounds.
Aplicaciones Científicas De Investigación
Nitric acid–1,3-dioxan-5-ol (1/1) has several scientific research applications:
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme-catalyzed reactions and metabolic pathway analysis.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which nitric acid–1,3-dioxan-5-ol (1/1) exerts its effects involves the interaction of nitric acid with the 1,3-dioxan-5-ol moiety. Nitric acid acts as a strong oxidizing agent, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxan-5-one: A related compound used in similar synthetic applications.
1,3-Dioxolane: Another cyclic acetal with comparable reactivity and applications.
Uniqueness
Nitric acid–1,3-dioxan-5-ol (1/1) is unique due to the presence of nitric acid, which imparts distinct chemical properties and reactivity. This makes it particularly useful in oxidation reactions and as a reagent in organic synthesis.
Propiedades
Número CAS |
25304-91-0 |
|---|---|
Fórmula molecular |
C4H9NO6 |
Peso molecular |
167.12 g/mol |
Nombre IUPAC |
1,3-dioxan-5-ol;nitric acid |
InChI |
InChI=1S/C4H8O3.HNO3/c5-4-1-6-3-7-2-4;2-1(3)4/h4-5H,1-3H2;(H,2,3,4) |
Clave InChI |
NXMWREOQTNSBEM-UHFFFAOYSA-N |
SMILES canónico |
C1C(COCO1)O.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


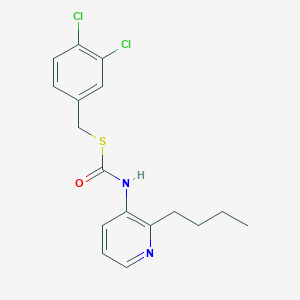
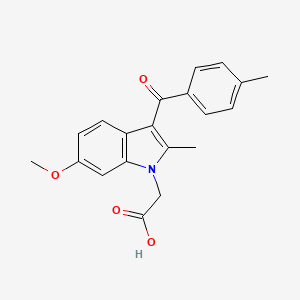
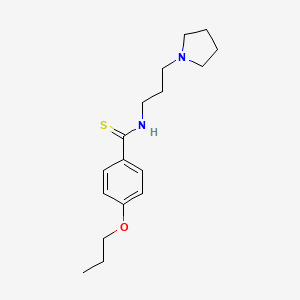
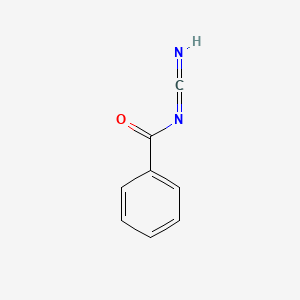


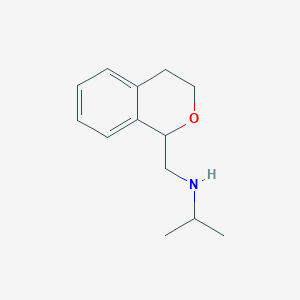
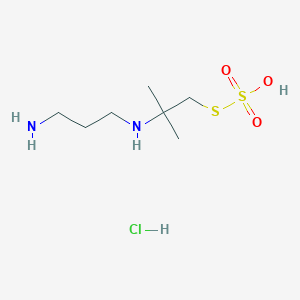
![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)

